Kadsurenin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kadsurenin D is a natural product isolated from the plant Piper kadsura. It belongs to the class of compounds known as neolignans, which are characterized by their unique chemical structures and biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kadsurenin D can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the aerial parts of Piper kadsura. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The large-scale extraction process involves harvesting the plant material, drying it, and then using organic solvents to extract the desired compound. The extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Kadsurenin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Applications De Recherche Scientifique

Pharmacological Properties

Kadsurenin D exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound has significant anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation. Studies have shown that compounds from Piper kadsura, including this compound, can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

- Antiviral Activity : this compound has been investigated for its potential antiviral properties, particularly against viruses such as SARS-CoV-2. Molecular docking studies suggest that it may interact effectively with viral proteases, potentially inhibiting viral replication .

- Antioxidant Effects : The compound also demonstrates antioxidant activity, which is crucial in protecting cells from oxidative stress and may contribute to its anti-inflammatory effects .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Treatment of Inflammatory Diseases : Due to its anti-inflammatory properties, this compound could be developed into treatments for diseases such as arthritis and other inflammatory disorders.

- Antiviral Drug Development : Given its promising results against viral proteases, this compound could serve as a lead compound in the development of antiviral medications targeting COVID-19 and potentially other viral infections.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of this compound. Below are summarized findings from key research articles:

Mécanisme D'action

Kadsurenin D exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins, by modulating the nuclear factor-kappa B pathway.

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparaison Avec Des Composés Similaires

Kadsurenin D can be compared with other similar neolignan compounds, such as:

Kadsurenin C: Another neolignan isolated from Piper kadsura, which also exhibits anti-inflammatory and antioxidant activities.

Kadsurin: A neolignan with similar biological activities, including anti-inflammatory and antioxidant effects.

4-O-Demethylthis compound: A derivative of this compound with slight structural modifications, leading to differences in biological activity.

This compound stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for further research and development.

Activité Biologique

Kadsurenin D is a lignan compound derived from the plant Piper kadsura. It has gained attention for its potential biological activities, particularly in the context of antiviral, anti-inflammatory, and anticancer effects. This article consolidates various research findings on this compound, highlighting its biological activity through data tables, case studies, and detailed analyses.

This compound has the following chemical characteristics:

- Molecular Formula: C₁₈H₁₈O₄

- Molecular Weight: 302.34 g/mol

- CAS Number: 145701-13-9

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against the COVID-19 virus. Molecular docking studies have shown that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2 with a binding energy of approximately -8.43 kcal/mol, suggesting a strong affinity for inhibiting viral replication .

Table 1: Binding Energies of this compound and Related Compounds

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.43 |

| Methysticin | -8.20 |

| Other Phenolics | Varies |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The IC50 values for this compound against COX-1 and COX-2 were reported to be comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: IC50 Values of this compound Compared to Standard Drugs

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 6.12 |

| Celecoxib | 0.04 | 0.04 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting tumor cell proliferation across different cancer cell lines, including breast and colon cancer cells. This effect is attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Effects in Cell Lines

In a study examining the effects of this compound on human breast cancer cells (MCF-7), it was found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, further confirming its potential as an anticancer agent .

Molecular Interactions

The biological activity of this compound is largely attributed to its molecular interactions with various biological targets:

- Binding to Proteins: this compound forms hydrogen bonds with critical amino acids in target proteins, enhancing its inhibitory effects.

- Modulation of Signaling Pathways: It influences pathways related to inflammation and cell survival, which are crucial for both antiviral and anticancer activities.

Propriétés

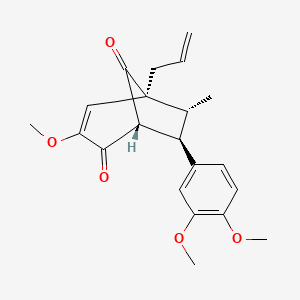

IUPAC Name |

(1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJIWMVJJRSMG-RQJAOHDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.